molecular formula C11H8BrClO3 B1408640 Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate CAS No. 1823331-46-9

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate

Cat. No. B1408640
CAS RN: 1823331-46-9
M. Wt: 303.53 g/mol
InChI Key: RNFVXYWNOPUQSZ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a chemical compound with the CAS number 1823331-46-9 . It has a molecular weight of 303.54 . The IUPAC name for this compound is ethyl 7-bromo-5-chlorobenzofuran-2-carboxylate .


Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The InChI code for Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is 1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

Drug Synthesis and Medicinal Chemistry

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is utilized in the synthesis of various drugs, particularly due to its potential to bind selectively to certain receptors such as serotonin receptor 5-HT2A . This property is valuable in developing medications with targeted therapy potentials, aiming for high efficacy with minimal side effects.

Anticancer Research

Substituted benzofurans, like Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, have shown significant anticancer activities. For instance, certain compounds derived from benzofurans have demonstrated inhibitory effects on a range of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Organic Reactions

This compound also finds applications in studies related to organic reactions. Its structure allows for diverse reactivity patterns which can be harnessed in creating complex organic molecules for various scientific purposes.

Safety and Hazards

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is classified as having acute toxicity (dermal and oral), specific target organ toxicity (respiratory tract irritation), skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and dust respirator .

Future Directions

The future directions for research on Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate and similar compounds are promising. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFVXYWNOPUQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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